molecular formula C14H24N2O4 B12586418 Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate CAS No. 639008-41-6

Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate

Cat. No.: B12586418
CAS No.: 639008-41-6
M. Wt: 284.35 g/mol
InChI Key: CEJUAFSINDDSJU-UHFFFAOYSA-N
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Description

Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate is a bicyclic organic compound featuring two piperidine rings connected at their 2-positions, with methyl ester groups at the 1,1'-positions.

Properties

CAS No.

639008-41-6

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

methyl 2-(1-methoxycarbonylpiperidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-19-13(17)15-9-5-3-7-11(15)12-8-4-6-10-16(12)14(18)20-2/h11-12H,3-10H2,1-2H3

InChI Key

CEJUAFSINDDSJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1C2CCCCN2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of piperidine derivatives and suitable reagents to form the bipiperidine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate may involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Core Structure Functional Groups Key Properties Applications References
Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate Bipiperidine Methyl esters Chiral, rigid bicyclic framework Potential ligand in asymmetric catalysis (inferred from ferrocene analog)
Dimethyl 2,2'-bisdiphenylphosphinoferrocene-1,1'-dicarboxylate Ferrocene-bipiperidine Methyl esters, phosphine C2-symmetric, redox-active Pd-catalyzed allylic substitution reactions
Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate Bipyridine Methyl esters, bromomethyl Brominated derivatives, reactive sites Intermediate in synthesis of functionalized ligands or MOF linkers
2,2'-Bipyridine-5,5'-dicarboxylic acid Bipyridine Carboxylic acids Chelating ability, planar structure MOF construction (e.g., Mn(II)-based frameworks)
Dimethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate Biphenyl Methyl esters, nitro groups Electron-withdrawing nitro substituents Explosives or high-energy material precursors
Strychnidin-10-one, 2-2'-difluro-5,5'-dimethyl-6,6'-dinitro[1,1'-biphenyl]-3,3'-dicarboxylate Biphenyl-strychnine hybrid Methyl esters, nitro, fluorine Toxic, complex stereochemistry Pharmaceutical/toxicological research (limited by regulatory constraints)

Structural and Functional Differences

  • Core Framework :

    • Bipiperidine derivatives (e.g., this compound) exhibit a saturated, chiral bicyclic structure, enhancing steric control in catalysis .
    • Bipyridine analogs (e.g., dimethyl bipyridine dicarboxylates) are planar and aromatic, ideal for coordination chemistry in MOFs or catalysis .
    • Biphenyl derivatives (e.g., dimethyl 4,4'-dinitro-biphenyl dicarboxylate) lack chelating ability but are functionalized for reactivity (e.g., bromination, nitration) .
  • Functional Groups: Methyl esters in bipiperidine/bipyridine derivatives improve solubility in organic solvents, while carboxylic acids (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) enable coordination to metal nodes in MOFs . Bromomethyl or nitro groups introduce sites for further functionalization, critical in synthetic chemistry .

Biological Activity

Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate (DMBPDC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMBPDC is characterized by its bipiperidine structure, which enhances its solubility and reactivity. The molecular formula is C13H18N2O4C_{13}H_{18}N_2O_4, with a molecular weight of approximately 270.3 g/mol. The compound features two carboxylate groups that can participate in various chemical interactions, making it a valuable ligand in coordination chemistry.

Antimicrobial Activity

DMBPDC exhibits significant antimicrobial properties against a range of pathogens. Its mechanism of action involves disrupting microbial cell membranes and interfering with metabolic processes.

In Vitro Antimicrobial Studies

Research indicates that DMBPDC effectively inhibits the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:

PathogenMIC (μg/mL)Biological Effect
Staphylococcus aureus 32Inhibition of cell wall synthesis
Escherichia coli 64Disruption of membrane integrity
Candida albicans 16Inhibition of yeast-to-hyphae transition

These findings suggest that DMBPDC has broad-spectrum antimicrobial effects, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

DMBPDC has also been investigated for its anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the IC50 values for DMBPDC against different cancer cell lines:

Cell LineIC50 (μg/mL)Mechanism of Action
MDA-MB-231 (breast cancer) 24.5Induces apoptosis via ROS production
A2780 (ovarian cancer) 69.24 ± 7.31Inhibits cell proliferation; downregulates p-PI3K/p-Akt
SKOV3 (ovarian cancer) 83.39 ± 3.75Enhances cisplatin effects on apoptosis

These results indicate that DMBPDC can effectively induce cytotoxic effects in cancer cells, highlighting its potential as a therapeutic agent.

Study on Breast Cancer Cells

In a study examining MDA-MB-231 breast cancer cells, DMBPDC was found to significantly increase reactive oxygen species (ROS) levels, leading to apoptosis. This process involved the activation of caspases-3 and -9 and downregulation of Bcl-2 expression, illustrating the compound's potential as an anticancer agent.

Ovarian Cancer Research

In A2780 and SKOV3 cell lines, DMBPDC inhibited cell migration and proliferation while enhancing the efficacy of cisplatin treatment. These findings suggest that DMBPDC could serve as an adjunctive therapy in ovarian cancer treatment, improving patient outcomes when used alongside conventional chemotherapy.

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